molecular formula C14H17N3O3 B2694345 N-(cyanomethyl)-4-ethyl-3-nitro-N-(propan-2-yl)benzamide CAS No. 1423529-97-8

N-(cyanomethyl)-4-ethyl-3-nitro-N-(propan-2-yl)benzamide

Cat. No. B2694345
CAS RN: 1423529-97-8
M. Wt: 275.308
InChI Key: CULWLEBXHTWCFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid. This method yields the desired ketoamide, which is a key intermediate for subsequent reactions .


Molecular Structure Analysis

The compound consists of a benzene ring with substituents: a cyanomethyl group, an ethyl group, and a nitro group. The molecular formula is C₁₈H₂₀N₂O₄ . The crystal structure reveals the arrangement of atoms and their bonding patterns .


Chemical Reactions Analysis

The ketoamide can participate in various reactions due to its functional groups. For instance, it forms a coordination compound with copper (II) when dissolved in DMSO and reacted with a water solution of CuCl₂ in an alkaline environment. The resulting complex exhibits interesting properties .

Future Directions

  • Coronavirus Inhibition : Given the recent interest in coronavirus inhibitors, evaluate its activity against SARS-CoV-2 and other coronaviruses .

: Marinova, P., Nikolova, S., & Tsoneva, S. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper (II) Complex. Russian Journal of General Chemistry, 93(1), 161–165. DOI: 10.1134/S1070363223010218

properties

IUPAC Name

N-(cyanomethyl)-4-ethyl-3-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-11-5-6-12(9-13(11)17(19)20)14(18)16(8-7-15)10(2)3/h5-6,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULWLEBXHTWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)N(CC#N)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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